

Pharmacokinetics of Mivacurium in Animal Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: Mivacurium

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Introduction

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1] Structurally, it is a benzylisoquinolinium diester and is administered as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[2] The neuromuscular blockade is achieved through competitive antagonism of acetylcholine at the nicotinic receptors on the motor endplate.[3] A key feature of **mivacurium** is its metabolism; it is rapidly hydrolyzed by plasma cholinesterase, an enzymatic process that leads to its short duration of action.[4] This rapid clearance makes it suitable for short surgical procedures and for administration via continuous infusion.[5] The pharmacokinetics of **mivacurium** can be significantly influenced by the activity of plasma cholinesterase.[6] This guide provides a comprehensive overview of the pharmacokinetics of **mivacurium** in various animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **mivacurium** and its isomers in various animal models.

Table 1: Pharmacokinetics of **Mivacurium** in Rats

Parameter	Value (Mean ± SE)	Units	Reference
Volume of Distribution at steady-state (Vdss)	650 ± 123	mL/kg	[7]
Plasma Clearance (Cl)	9.9 ± 0.75	mL/min/kg	[7]

Table 2: Pharmacokinetics of **Mivacurium** Isomers in Dogs

Isomer	Parameter	Value (Mean \pm SEM or Range)	Units	Reference
trans-trans	Volume of Distribution (Vd)	0.18 \pm 0.024	L/kg	[8]
	Half-life ($t_{1/2}$)	34.9 (26.7 - 53.5)	minutes	
	Clearance (Cl)	12 \pm 2	mL/min/kg	
	Volume of Distribution at steady-state (Vdss)	0.24	L/kg	
	Clearance (Cl)	13.53	mL/min/kg	[9]
	cis-trans	Volume of Distribution (Vd)	0.31 \pm 0.05	
	Half-life ($t_{1/2}$)	43.4 (31.5 - 69.3)	minutes	
	Clearance (Cl)	15 \pm 2	mL/min/kg	
	Volume of Distribution at steady-state (Vdss)	0.29	L/kg	[9]
	Clearance (Cl)	19.98	mL/min/kg	
	cis-cis	Volume of Distribution at steady-state (Vdss)	1.00	
	Clearance (Cl)	3.47	mL/min/kg	

Note: Data for the cis-cis isomer were not calculated in one study because it was not detectable in plasma 60 minutes after administration.[\[8\]](#)

Pharmacokinetics in Other Animal Models (Cats, Rabbits, and Rhesus Monkeys)

Quantitative pharmacokinetic data (Volume of Distribution, Clearance, and half-life) for **mivacurium** in cats, rabbits, and rhesus monkeys are not readily available in the reviewed literature. However, pharmacodynamic and comparative studies have been conducted in these species.

- Cats: Studies in cats have been instrumental in determining the relative potency of the **mivacurium** isomers. It was estimated that the cis-cis isomer has approximately one-tenth the neuromuscular blocking potency of the trans-trans and cis-trans isomers.[10]
- Rhesus Monkeys: In a comparative study, **mivacurium** was found to be equipotent to the investigational drug GW280430A, with an ED95 of 0.06 mg/kg. The study also reported a 25-75% recovery index for **mivacurium** of 4.8-5.7 minutes.[11]
- Rabbits: Available studies in rabbits have primarily focused on the drug interactions of **mivacurium**, and as such, detailed pharmacokinetic parameters for **mivacurium** alone were not reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are summaries of the experimental protocols from key studies.

Rat Pharmacokinetic Study Protocol

- Animals: Two groups of rats were used in the study.[7]
- Drug Administration: **Mivacurium** was administered at a dose of 0.6 mg/kg via a 2.5-minute intravenous continuous infusion.[7]
- Pharmacokinetic Analysis: A two-compartment model was used to describe the kinetics of **mivacurium** in plasma.[7]
- Pharmacodynamic Assessment: In a second group of rats, the evoked tibialis anterior muscle tension was monitored to assess the neuromuscular effect.[7]

Dog Pharmacokinetic Study Protocols

Study 1:

- Animals: Five healthy Labrador Retrievers were used.[8]
- Anesthesia: Anesthesia was induced with thiopental and maintained with halothane in oxygen. Dogs were mechanically ventilated.[8]
- Drug Administration: A bolus of **mivacurium** (0.05 mg/kg) was administered intravenously over a 2-second period.[8]
- Blood Sampling: Arterial blood samples were collected at 0, 1, 3, 5, 10, 30, 60, 120, 150, and 180 minutes after administration. Blood was collected into tubes containing EDTA and 0.25% echothiophate.[8]
- Analytical Method: **Mivacurium** concentration was determined using reversed-phase high-performance liquid chromatography (HPLC).[8]

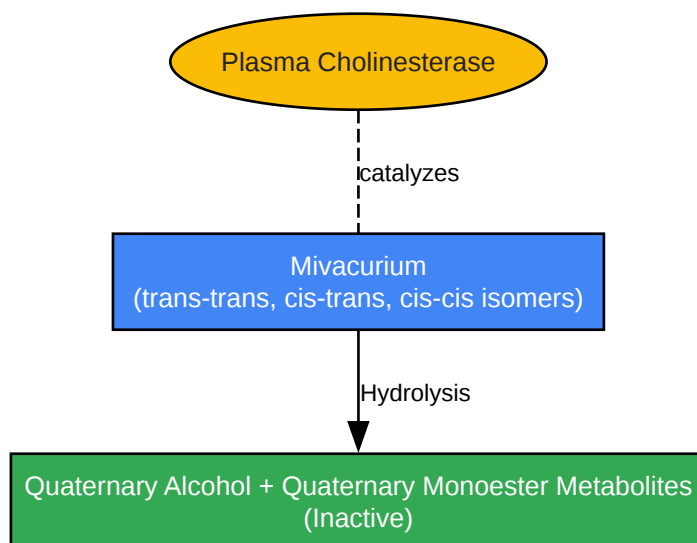
Study 2:

- Animals: Four beagle dogs weighing between 7.95 and 9.89 kg were used.[9]
- Anesthesia: Animals were anesthetized with isoflurane (5%).[9]
- Drug Administration: A bolus dose (0.010-0.020 mg/kg) and two constant rate infusions (1.0-1.5 µg/kg/min) of **mivacurium** were administered via the saphenous vein.[9]
- Blood Sampling: Arterial blood samples were collected and processed for analysis.[9]
- Analytical Method: A stereospecific HPLC-fluorescence method was used to analyze **mivacurium** isomers in the plasma samples.[9]

Visualizations

Metabolic Pathway of Mivacurium

Mivacurium's short duration of action is primarily due to its rapid hydrolysis by plasma cholinesterase. This enzymatic degradation results in the formation of a quaternary alcohol and a quaternary monoester metabolite.

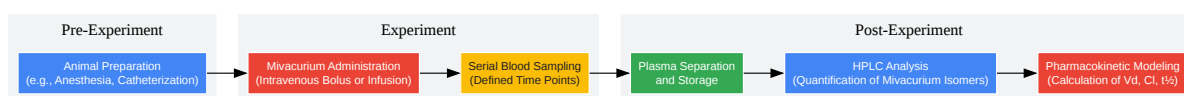


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Metabolism of **Mivacurium** by Plasma Cholinesterase.

Experimental Workflow for Mivacurium Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for determining the pharmacokinetic profile of **mivacurium** in an animal model.



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Typical workflow for a **Mivacurium** pharmacokinetic study.

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